2,2-Dimethyl-4-phenylpyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,2-dimethyl-4-phenylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)8-11(9-13-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQQYMPDNIQCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)C2=CC=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cheminformatics and Synthetic Utility of 2,2-Dimethyl-4-phenylpyrrolidine: A Structural Analysis
Executive Summary
2,2-Dimethyl-4-phenylpyrrolidine represents a specialized pharmacophore in medicinal chemistry, distinct from its simpler analogs due to the strategic incorporation of a gem-dimethyl group at the
This guide provides a rigorous analysis of this scaffold, moving beyond basic stoichiometry to explore its synthetic accessibility via the Thorpe-Ingold effect and its utility in designing CNS-active agents.
Physiochemical Profile
The following data establishes the baseline identity of the compound. These values are derived from standard atomic weights and computational consensus for the neutral free base.
Molecular Specifications
| Property | Value | Technical Note |
| IUPAC Name | 2,2-dimethyl-4-phenylpyrrolidine | Numbering prioritizes the N-heterocycle; substituents listed alphabetically. |
| Molecular Formula | C₁₂H₁₇N | Unsaturation Degree: 5 (1 ring + 1 phenyl ring). |
| Molecular Weight | 175.27 g/mol | Average mass based on standard abundance. |
| Monoisotopic Mass | 175.1361 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| ClogP (Est.) | 2.8 – 3.2 | Lipophilic; predicts high Blood-Brain Barrier (BBB) permeability. |
| TPSA | 12.03 Ų | Topological Polar Surface Area; favorable for CNS penetration (<90 Ų). |
| Chirality | 1 Stereocenter (C4) | Exists as (R) and (S) enantiomers. |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the specific numbering scheme used in this guide.
Caption: Connectivity map highlighting the C2 steric shielding zone and the C4 chiral center.
Synthetic Methodology: The Thorpe-Ingold Advantage
Synthesizing 2,2-disubstituted pyrrolidines is kinetically favored compared to their unsubstituted counterparts due to the Thorpe-Ingold Effect (Gem-Dialkyl Effect). The bulky methyl groups at C2 compress the internal bond angle, forcing the reactive chain ends closer together and accelerating cyclization.[1]
Protocol: Intramolecular Radical Cyclization
This protocol describes the formation of the pyrrolidine ring from an acyclic precursor, a method preferred for its regioselectivity.
Precursor: 2,2-dimethyl-N-(3-phenylallyl)propan-1-amine derivative (or similar radical precursor).
Step-by-Step Workflow:
-
Precursor Activation:
-
Dissolve the acyclic amine precursor (1.0 equiv) in degassed benzene or toluene.
-
Why: Oxygen inhibits radical propagation; degassing is critical for yield.
-
-
Radical Initiation:
-
Add AIBN (Azobisisobutyronitrile) (0.1 equiv) and Bu₃SnH (Tributyltin hydride) (1.2 equiv).
-
Heat to reflux (80°C).
-
-
Cyclization (The Gem-Dimethyl Effect):
-
Purification:
-
Quench with KF solution (to precipitate tin residues).
-
Extract with EtOAc.[5]
-
Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).
-
Synthetic Logic Diagram
Caption: The Thorpe-Ingold effect reduces the activation entropy (
Pharmacological Context & Characterization[5][6]
Metabolic Stability (The "Metabolic Block")
In drug discovery, unsubstituted pyrrolidines are susceptible to
-
Mechanism: The 2,2-dimethyl group provides steric hindrance , preventing the P450 iron-oxo species from accessing the
-hydrogen (which is absent at C2 and sterically shielded at C5). -
Result: Significantly increased half-life (
) compared to 4-phenylpyrrolidine.
Analytical Validation (Self-Validating Data)
To confirm the synthesis of 2,2-dimethyl-4-phenylpyrrolidine, the following spectral signatures must be observed. Absence of these signals indicates failure.
| Technique | Expected Signature | Diagnostic Interpretation |
| ¹H NMR | Singlet (6H) at | Confirms the gem-dimethyl group (isolated from coupling). |
| ¹H NMR | Multiplet (5H) at | Confirms the Phenyl group integrity. |
| ¹H NMR | ABX pattern or Multiplet at | Characteristic of the C4 methine and C5 methylene protons. |
| MS (ESI+) | Protonated molecular ion. |
References
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions. Link (Foundational text on the Thorpe-Ingold/Gem-dimethyl effect).
-
Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews. Link (Review of the kinetic acceleration in pyrrolidine synthesis).
-
Bennani, Y. L., et al. (2005). Pharmacological properties of ABT-239... a potent and selective histamine H3 receptor antagonist.[6] Journal of Pharmacology and Experimental Therapeutics. Link (Demonstrates the utility of methyl-substituted pyrrolidines in CNS drug design).
-
PubChem. (2025).[7] Compound Summary: 2,2-dimethylpyrrolidine.[7] National Library of Medicine. Link (Source for physicochemical baseline data of the parent scaffold).
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,2-Dimethylpyrrolidine | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Novel Phenylpyrrolidine Scaffolds: Synthetic Architectures and Medicinal Utility
[1]
Executive Summary
The phenylpyrrolidine moiety represents a "privileged scaffold" in medicinal chemistry, offering a unique balance of structural rigidity, defined stereochemical vectors, and favorable physicochemical properties (high Fsp³ character). Unlike flat aromatic systems, phenylpyrrolidines provide three-dimensional core structures that improve solubility and metabolic stability while enabling precise orientation of pharmacophores. This guide analyzes the structural classes of phenylpyrrolidines, details cutting-edge synthetic protocols (C-H activation and photoredox catalysis), and examines their application in modern drug discovery, particularly for CNS and kinase targets.
Part 1: Structural Landscape & Design Logic
The Regioisomeric Imperative
The biological activity of phenylpyrrolidines is strictly governed by the positioning of the phenyl ring relative to the nitrogen atom.
| Scaffold Type | Structural Characteristics | Key Medicinal Utility | Physicochemical Impact |
| 2-Phenylpyrrolidine | Benzylic amine; chiral center at | Nicotinic agonists, NET/DAT inhibitors. | High metabolic liability at benzylic position unless blocked (e.g., by fluorine). |
| 3-Phenylpyrrolidine | Distal phenyl ring; | Kinase inhibitors (JAK), GPCR ligands. | Improved metabolic stability; vector allows access to deep hydrophobic pockets. |
| Spiro-Phenylpyrrolidine | Quaternary carbon fusion; highly rigid. | Anti-cancer (MDM2 inhibitors), Anti-diabetic. | Maximizes Fsp³; restricts conformational entropy, improving binding affinity. |
Physicochemical Advantages
Incorporating a phenylpyrrolidine core often resolves "molecular obesity" in lead optimization.
-
Lipophilic Efficiency (LipE): The scaffold provides necessary lipophilicity for BBB penetration (CNS drugs) without the planarity associated with biaryl systems, reducing non-specific binding.
-
Vector Control: The pyrrolidine ring pucker (envelope conformation) directs the phenyl group into specific sub-pockets, a feature exploited in designing allosteric modulators.
Part 2: Advanced Synthetic Methodologies
Traditional syntheses (e.g., cyclization of amino acids) often lack modularity. Modern medicinal chemistry demands methods that allow "late-stage functionalization."[1]
Strategy A: Pd-Catalyzed C(sp³)–H Arylation
This approach allows the installation of the phenyl ring onto a pre-formed pyrrolidine core, ideal for diversifying libraries.
Mechanism: A directing group (DG) at C3 (e.g., aminoquinoline) coordinates with Palladium, facilitating a specific C4-H activation.[2]
-
Selectivity: Exclusively cis-selective due to the geometric constraints of the palladacycle intermediate.
-
Utility: Rapid access to 3,4-disubstituted pyrrolidines.
Strategy B: Photoredox [3+2] Cycloaddition
A convergent approach assembling the ring from simple precursors (imines + olefins/cyclopropanes).
-
Catalyst: Iridium or Ruthenium photocatalysts (e.g.,
).[3][4] -
Mechanism: Single Electron Transfer (SET) generates a radical intermediate that undergoes radical addition followed by cyclization.
Visualizing the Synthetic Logic
Caption: Decision tree for selecting the optimal synthetic pathway based on regiochemistry and stereochemical requirements.
Part 3: Detailed Experimental Protocol
Protocol: Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidines Adapted from Sanford et al. (ACS Catalysis) and related methodologies.
Objective: Synthesis of cis-3-amino-4-phenylpyrrolidine derivatives.
Reagents:
-
Substrate: N-Boc-3-(8-aminoquinolinyl)amide-pyrrolidine (1.0 equiv)
-
Coupling Partner: Aryl Iodide (2.0 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Ag₂CO₃ (for challenging substrates)
-
Solvent: t-Amyl Alcohol or Toluene
-
Temperature: 110 °C
Step-by-Step Methodology:
-
Setup: In a glovebox or under strictly inert atmosphere (N₂), charge a 20 mL sealed tube with the pyrrolidine substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), and Base.
-
Addition: Add the Aryl Iodide and anhydrous solvent (2.0 mL). Seal the tube with a PTFE-lined cap.
-
Reaction: Heat the reaction block to 110 °C with vigorous magnetic stirring (800 rpm) for 12–16 hours. The mixture will typically turn black (Pd black precipitation) upon completion.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and Pd residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂), eluting with a Hexane/Ethyl Acetate gradient (typically 0-50% EtOAc).
-
Directing Group Removal (Optional): To cleave the aminoquinoline auxiliary, treat the product with NaOH/EtOH at reflux or use a mild oxidative cleavage (CAN) if the substrate allows.
Validation Criteria:
-
¹H NMR: Look for the disappearance of the C4-H multiplet and the appearance of aromatic signals.
-
Stereochemistry: Confirm cis-configuration via NOESY experiments (strong correlation between C3-H and C4-H).
Part 4: Medicinal Chemistry Applications[1][2][6][7][8][9][10][11]
Case Study: Neuroprotection (Compound 1)
A novel 2-oxo-4-phenylpyrrolidine derivative (Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate) has demonstrated significant potential in treating ischemic stroke.
-
Mechanism: Modulation of AMPA receptors.
-
SAR Insight: The phenyl ring at C4 (beta to the carbonyl) is critical for hydrophobic interaction within the receptor allosteric site. The sulfonate tail improves water solubility and mimics endogenous taurine, potentially aiding BBB transport or providing synergistic neuroprotection.
SAR Logic: Kinase Inhibition
In the design of JAK inhibitors (e.g., analogs of Tofacitinib), the pyrrolidine ring serves as a scaffold to project the "warhead" (cyanoacetamide or acrylamide) toward Cys909.
-
Substitution: Adding a 3-phenyl group can fill the solvent-exposed region or the hydrophobic back-pocket, depending on stereochemistry.
-
Data Trend: 3-Aryl-substituted pyrrolidines often show a 10-50x increase in potency against TYK2/JAK1 compared to unsubstituted analogs due to increased van der Waals contacts.
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of phenylpyrrolidine substitutions.
Part 5: Future Outlook
The field is moving toward DNA-Encoded Libraries (DEL) . The compatibility of the [3+2] cycloaddition and certain C-H activation protocols with aqueous conditions (or DNA-compatible solvents) allows for the generation of billions of phenylpyrrolidine analogs. This will likely uncover new biological targets beyond the traditional GPCR and Kinase families.
References
-
A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions. Molecules, 2021. [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines. ACS Catalysis, 2023. [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 2006.[5] [Link]
-
A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition. Journal of the American Chemical Society, 2017. [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives. Molecular Diversity, 2023. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Redox Auxiliary Strategy for Pyrrolidine Synthesis via Photocatalytic [3+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
An In-depth Technical Guide to 2,2-Dimethyl-4-phenylpyrrolidine Hydrochloride: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride, a novel pyrrolidine derivative. Due to the limited availability of direct literature on this specific molecule, this document presents a scientifically grounded, proposed synthetic route, predicted properties, and a discussion of its potential applications in the field of drug discovery, based on established chemical principles and data from analogous structures.
Chemical Identity and Molecular Structure
The fundamental step in characterizing any chemical entity is to establish its unique identifiers. For 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride, these are:
-
SMILES (Simplified Molecular-Input Line-Entry System): CC1(C)CC(C2=CC=CC=C2)CN1.Cl
-
InChIKey (International Chemical Identifier Key): FHNGLOYFPAIZQI-UHFFFAOYSA-N
These identifiers provide a unique and machine-readable representation of the molecule's structure.
Proposed Synthesis and Rationale
The synthesis of 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride can be approached through a multi-step pathway, starting from commercially available precursors. The proposed retrosynthetic analysis is outlined below, followed by a detailed forward synthesis protocol.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is envisioned as follows:
Caption: Retrosynthetic analysis of 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride.
This approach involves the key steps of synthesizing a 4-phenylpyrrolidin-2-one core, followed by α,α-dimethylation and subsequent reduction of the lactam to the desired pyrrolidine.
Proposed Forward Synthesis
The proposed synthetic route is detailed in the following workflow:
Caption: Proposed synthetic workflow for 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride.
Detailed Experimental Protocols
The following protocols are hypothetical and based on established methodologies for similar transformations.
Synthesis of 4-Phenylpyrrolidin-2-one
4-Phenylpyrrolidin-2-one can be synthesized via several established methods, such as the reduction of 4-phenyl-2,5-dihydropyrrol-2-one or through cyclization reactions. A common method involves the reaction of ethyl bromoacetate with benzyl cyanide, followed by reduction and cyclization[1]. Another approach is the Aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone[2].
Step-by-Step Synthesis of 2,2-Dimethyl-4-phenylpyrrolidine
Step 1: N-Protection of 4-Phenylpyrrolidin-2-one
-
Dissolve 4-phenylpyrrolidin-2-one in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate under reduced pressure to yield N-Boc-4-phenylpyrrolidin-2-one.
Step 2: α,α-Dimethylation of N-Boc-4-phenylpyrrolidin-2-one
-
In a flame-dried flask under an inert atmosphere, dissolve the N-Boc-protected lactam in anhydrous THF.
-
Cool the solution to -78 °C and add a strong base (e.g., lithium diisopropylamide, LDA) dropwise.
-
After stirring for 1 hour, add methyl iodide and allow the reaction to warm to room temperature.
-
Repeat the deprotonation and methylation steps to introduce the second methyl group.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain N-Boc-5,5-dimethyl-4-phenylpyrrolidin-2-one.
Step 3: Deprotection of the N-Boc Group
-
Dissolve the dimethylated lactam in a solution of trifluoroacetic acid (TFA) in dichloromethane.
-
Stir at room temperature until the deprotection is complete.
-
Remove the solvent and TFA under reduced pressure to yield 5,5-dimethyl-4-phenylpyrrolidin-2-one.
Step 4: Reduction of the Lactam to the Pyrrolidine
-
In a flame-dried flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Add a solution of 5,5-dimethyl-4-phenylpyrrolidin-2-one in THF dropwise.
-
Reflux the mixture until the reaction is complete.
-
Carefully quench the reaction by sequential addition of water, aqueous NaOH, and water.
-
Filter the resulting precipitate and concentrate the filtrate to obtain 2,2-dimethyl-4-phenylpyrrolidine.
Step 5: Formation of the Hydrochloride Salt
-
Dissolve the purified 2,2-dimethyl-4-phenylpyrrolidine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Physicochemical Properties and Structural Elucidation
The following table summarizes the predicted physicochemical properties of 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₈ClN |
| Molecular Weight | 211.73 g/mol |
| LogP | ~2.5 - 3.0 |
| pKa (amine) | ~10 - 11 |
| Appearance | Likely a white to off-white solid |
Structural Elucidation would be performed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of atoms and the presence of the phenyl, pyrrolidine, and gem-dimethyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amine hydrochloride.
-
Elemental Analysis: To determine the elemental composition and confirm the purity of the compound.
Potential Applications in Drug Discovery
The structural motifs present in 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride suggest its potential as a valuable scaffold in medicinal chemistry.
The Pyrrolidine Scaffold
The pyrrolidine ring is a common feature in many biologically active compounds and FDA-approved drugs.[3] Its non-planar, three-dimensional structure allows for diverse substituent orientations, which can be crucial for specific interactions with biological targets.[4]
The Phenyl Group
The phenyl group can engage in various non-covalent interactions with protein targets, including hydrophobic and π-stacking interactions. Phenylpyrrolidine derivatives have shown a wide range of biological activities, including anticonvulsant and nootropic effects.[5][6]
The Gem-Dimethyl Group
The introduction of a gem-dimethyl group can have several beneficial effects on a molecule's properties:
-
Metabolic Stability: The quaternary carbon can block sites of metabolic oxidation, increasing the compound's half-life.[7]
-
Conformational Restriction: The Thorpe-Ingold effect can restrict the conformation of the pyrrolidine ring, potentially leading to a more favorable binding entropy and increased potency for a specific target.[4][8][9]
-
Increased Lipophilicity: The methyl groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
Given these features, 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride could serve as a starting point for the development of novel therapeutics, particularly in the area of central nervous system (CNS) disorders.
Conclusion
While 2,2-Dimethyl-4-phenylpyrrolidine hydrochloride is not a widely documented compound, this guide provides a robust framework for its synthesis and characterization. The proposed synthetic route leverages well-established chemical transformations, and the analysis of its structural components suggests a high potential for this molecule as a scaffold in the design of novel bioactive agents. Further research into its synthesis and biological evaluation is warranted to fully explore its therapeutic potential.
References
-
Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-433. Available at: [Link]
-
Ramesh, G., et al. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2235-2248. Available at: [Link]
-
Ramesh, G., et al. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Available at: [Link]
-
Ramesh, G., et al. (2017). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6). Available at: [Link]
-
Organic Syntheses. (n.d.). 2,2-dimethylpyrrolidine. Available at: [Link]
-
Wang, L., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Available at: [Link]
- Google Patents. (n.d.). CN103408480A - 4-phenyl-pyrrolidone synthesis process.
- Google Patents. (n.d.). CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. 100, 347-360. Available at: [Link]
-
Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PMC. Available at: [Link]
-
Juskelis, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
-
Khan, I., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PMC. Available at: [Link]
-
Huck, B. R., et al. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. PubMed. Available at: [Link]
-
Gudasheva, T. A., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PubMed. Available at: [Link]
Sources
- 1. CN103408480A - 4-phenyl-pyrrolidone synthesis process - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profiling & Salt Selection Strategies: 2,2-Dimethyl-4-phenylpyrrolidine
Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Process Chemists, and Formulation Scientists
Executive Summary & Chemical Context
The solubility profile of 2,2-dimethyl-4-phenylpyrrolidine (and its salts) represents a critical variable in the development of downstream pharmaceutical intermediates. As a sterically hindered secondary amine with a lipophilic phenyl moiety, this scaffold presents unique challenges in crystallization, chiral resolution, and bioavailability.
This guide provides a technical framework for determining the thermodynamic solubility of this compound's salt forms. It moves beyond static data points to establish a self-validating experimental protocol for salt screening and solubility mapping, essential for optimizing yield and purity during scale-up.
Chemical Profile & Physicochemical Drivers[1]
-
Base Structure: 2,2-dimethyl-4-phenylpyrrolidine (Free Base)
-
Key Features:
-
Gem-dimethyl group: Induces steric bulk near the nitrogen center, potentially retarding salt formation kinetics and influencing crystal packing density.
-
Phenyl ring: Increases lipophilicity (LogP ~2.5–3.0 estimated), necessitating organic co-solvents for free-base processing.
-
Secondary Amine: pKa ≈ 9.5–10.5 (typical for pyrrolidines), making it highly responsive to pH manipulation and salt formation with strong acids (HCl) or chiral acids (Tartaric, Mandelic).
-
Salt Selection Strategy: The Thermodynamic Landscape
The choice of counter-ion dictates the solubility outcome. For 2,2-dimethyl-4-phenylpyrrolidine, the salt screen must balance crystallizability (for purification) against solubility (for formulation or reaction concentration).
Mechanistic Salt Classes
| Salt Form | Counter-Ion | Primary Utility | Solubility Characteristic |
| Hydrochloride | Cl⁻ | Isolation / Storage | High Aqueous Solubility. Often forms stable, high-melting solids. Ideal for final API form. |
| L-Tartrate | Tartrate²⁻ | Chiral Resolution | Differential Solubility. Diastereomeric salts often exhibit significant solubility differences in EtOH/Water, enabling enantiomeric separation. |
| Mandelate | Mandelate⁻ | Chiral Resolution | Moderate Solubility. Aromatic stacking between the phenyl ring of the amine and the acid often aids crystallization. |
| Free Base | N/A | Reaction Intermediate | Lipophilic. Soluble in DCM, Toluene, MTBE; Poorly soluble in water. |
Experimental Protocol: Equilibrium Solubility Determination
Directive: Do not rely on single-point estimates. Use this protocol to generate defensible thermodynamic solubility data.
The "Shake-Flask" Method (Gold Standard)
This protocol ensures saturation equilibrium is reached, accounting for the common ion effect and potential polymorphic transitions during solvation.
Reagents:
-
Analyte: 2,2-dimethyl-4-phenylpyrrolidine salt (e.g., HCl).
-
Solvent Matrix: Water, Ethanol, IPA, 0.1M HCl (simulated gastric fluid).
Workflow:
-
Supersaturation: Add excess solid salt to 10 mL of the target solvent in a glass vial. The mixture must remain a suspension (solid present).
-
Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
-
Critical Step: Check pH at T=0 and T=24h. A shift indicates potential disproportionation (salt reverting to free base).
-
-
Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Analyze the filtrate via HPLC-UV (typically 210–220 nm for the phenyl chromophore).
Visualizing the Solubility Workflow
The following diagram outlines the decision logic for processing solubility data and handling common anomalies like gelation or oiling out.
Figure 1: Logic flow for thermodynamic solubility determination, addressing supersaturation and solid-state changes.
Representative Solubility Data
Note: While specific proprietary data for this intermediate varies by manufacturer, the following ranges are representative of 2,2-disubstituted-4-phenylpyrrolidine salts based on structural analogs (e.g., phenylethylamine derivatives).
Table 1: Solubility Profile (Representative Ranges)
| Solvent System | HCl Salt Solubility (mg/mL) | L-Tartrate Salt Solubility (mg/mL) | Temperature | Interpretation |
| Water (pH 7) | > 50 mg/mL | 10 – 30 mg/mL | 25°C | HCl salt is highly water-soluble; Tartrate is less soluble (good for resolution).[1] |
| Ethanol (Abs) | 20 – 40 mg/mL | 5 – 15 mg/mL | 25°C | Moderate solubility; Ethanol is a prime candidate for recrystallization. |
| IPA | 5 – 15 mg/mL | < 5 mg/mL | 25°C | Anti-solvent potential; useful for forcing precipitation. |
| MTBE | < 1 mg/mL | < 0.1 mg/mL | 25°C | Excellent anti-solvent for maximizing yield. |
| Water (pH 10) | Disproportionates | Disproportionates | 25°C | Warning: At basic pH, salts revert to the oily free base. |
The Resolution Effect (Chiral Separation)
For 2,2-dimethyl-4-phenylpyrrolidine, the L-Tartrate or Mandelate salts are frequently employed for optical resolution.
-
Mechanism: The diastereomeric salts (e.g., (R)-amine-(L)-tartrate vs. (S)-amine-(L)-tartrate) possess different lattice energies.
-
Solubility Gap: A solubility ratio > 2:1 between diastereomers in solvents like Ethanol/Water (9:1) is required for efficient resolution.
Process Scale-Up Implications
When moving from gram to kilogram scale, solubility data dictates the isolation strategy .
Crystallization Workflow
To isolate the HCl salt with high purity:
-
Dissolution: Dissolve crude free base in Ethanol (5 volumes).
-
Salt Formation: Add 1.1 eq of HCl (gas or dissolved in IPA) at 40°C.
-
Cooling: Slow ramp to 0°C (0.5°C/min) to induce nucleation.
-
Anti-Solvent: If yield is <80%, add MTBE (2 volumes) slowly.
Visualizing the Isolation Process
Figure 2: Optimized crystallization workflow for the Hydrochloride salt.
References
-
PubChem Compound Summary: 2,2-Dimethylpyrrolidine Hydrochloride. National Center for Biotechnology Information. Accessed via .
-
Siedlecka, R. "Enantiomeric Resolution of Racemic C2-Symmetric Pyrrolidines." Tetrahedron, 2013. Accessed via .
-
Choi, A., et al. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines." The Journal of Organic Chemistry, 2022.[2] Accessed via .[2]
-
Organic Syntheses Procedure. "Preparation of 2,2-dimethylpyrrolidine." Organic Syntheses, Coll.[3] Vol. 1. Accessed via .
Sources
A Researcher's Guide to Safety Data Sheets for Substituted Pyrrolidine Hydrochlorides: From Hazard Characterization to Emergency Response
Substituted pyrrolidine rings are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2] Their versatility and biological significance make them a frequent presence in research and development laboratories.[3][4] However, their utility is matched by the critical need for rigorous safety management. As hydrochloride salts, these compounds often present as stable, crystalline solids, yet their potential hazards—from skin and eye irritation to more complex toxicological profiles—demand a comprehensive understanding and proactive safety culture.
This technical guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It is designed for the hands-on researcher and drug development professional, framing the SDS not as a static compliance document, but as the dynamic, scientific foundation for the entire lifecycle of a novel chemical entity in the laboratory. We will explore how to interpret, author, and—most importantly—apply the information within an SDS, from the initial characterization of a newly synthesized pyrrolidine derivative to its safe handling, storage, and emergency management.
Part 1: The Global Standard for Chemical Safety: The GHS and the 16-Section SDS
The foundation of modern chemical hazard communication is the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5][6][7] The GHS provides a standardized, international framework for classifying chemical hazards and communicating them through labels and SDSs.[8][9] Regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA) have aligned their requirements with the GHS, mandating a consistent 16-section format for SDSs.[10][11][12][13]
This structure ensures that critical information is presented in a uniform, user-friendly manner, allowing a researcher in any part of the world to quickly find necessary data.[10][14][15] The first eight sections focus on rapid-access information for immediate use, while the subsequent sections provide more detailed technical and scientific data.[10]
The following workflow illustrates how chemical properties are systematically translated into the hazard information presented on an SDS and label.
Caption: GHS Hazard Communication Workflow.
Part 2: Characterizing a Novel Substituted Pyrrolidine Hydrochloride
When a new chemical entity is synthesized, a robust process of hazard characterization is essential to inform the creation of its SDS and establish safe handling protocols. This process combines predictive analysis with empirical testing.
Physicochemical Hazards (SDS Sections 9, 10, 14)
For substituted pyrrolidine hydrochlorides, key concerns revolve around stability and compatibility. The hydrochloride salt form generally imparts greater stability and reduces the volatility compared to the free base. However, reactivity remains a critical consideration.
Causality in Experimental Choices: Differential Scanning Calorimetry (DSC) is a primary tool used to determine melting point and decomposition temperature. This isn't just for purity analysis; it directly informs Section 10 (Stability and Reactivity) by identifying thermal instabilities that could lead to hazardous decomposition under heating. The data dictates safe storage temperatures and drying procedures.
Key Data for SDS Sections 9 & 10
| Property | Typical Value/Observation | Relevance for SDS |
|---|---|---|
| Appearance | White to off-white crystalline solid | Section 9: Physical and chemical properties |
| pH | Acidic in aqueous solution | Section 9: Informs on corrosivity potential |
| Melting Point | Varies widely with substitution | Section 9: Indicator of purity and thermal stability |
| Chemical Stability | Generally stable under standard conditions.[16] | Section 10: "Stable under normal temperatures and pressures."[16] |
| Incompatible Materials | Strong bases, strong oxidizing agents.[17][18] | Section 10: Prevents accidental mixing that could liberate the free amine or cause a violent reaction. |
| Hazardous Decomposition | Combustion may produce oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[17] | Section 10: Informs first responders about toxic fumes in a fire scenario. |
Health Hazards (SDS Sections 2, 8, 11)
This is often the most critical area for researchers. The pyrrolidine scaffold itself and its various substitutions can present a range of health effects. For a novel compound, initial assessment often relies on data from structurally similar molecules, followed by targeted in vitro and in vivo testing as the compound progresses through development.
Many substituted pyrrolidine hydrochlorides are classified as irritants. For example, 2-Pyrrolidinoethyl chloride hydrochloride is known to cause skin and serious eye irritation and may cause respiratory irritation.[19] This information is paramount for establishing appropriate personal protective equipment (PPE) requirements.
GHS Health Hazard Pictograms & Associated Classes
| Pictogram | Name | Primary Hazard Classes |
|---|
|
| Health Hazard | Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity | | | Exclamation Mark | Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects | | | Corrosion | Skin Corrosion/Burns, Eye Damage, Corrosive to Metals | | | Skull and Crossbones | Acute Toxicity (fatal or toxic) |The following diagram outlines a logical workflow for assessing a new compound and populating the relevant safety sections of its SDS.
Caption: Risk assessment workflow for a new chemical.
Part 3: The Practice of Safety: Handling, Storage, and Exposure Control
The data and classifications established in the SDS directly translate into the day-to-day procedures required for safe laboratory work.
Exposure Controls (SDS Section 8)
This section is the practical core for researcher safety, specifying the measures needed to minimize or eliminate exposure.
-
Engineering Controls : The first line of defense. For solids that could become airborne (dust) or any handling that generates aerosols, a certified chemical fume hood is mandatory.[16] Facilities must also be equipped with easily accessible eyewash stations and safety showers.[16][20]
-
Personal Protective Equipment (PPE) : PPE is the last line of defense, used in conjunction with engineering controls. The choice of PPE must be based on a thorough risk assessment informed by the SDS.
Experimental Protocol: PPE Selection and Use
-
Risk Assessment : Before handling any substituted pyrrolidine hydrochloride, consult Section 2 and Section 8 of its SDS. Identify the specific hazards (e.g., "Causes serious eye irritation," "May cause skin irritation").
-
Eye and Face Protection : Due to the common risk of serious eye irritation, chemical splash goggles are the minimum requirement.[16][19] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[16]
-
Skin Protection :
-
Gloves : Wear compatible, chemical-resistant gloves. Nitrile gloves are often suitable for incidental contact, but the SDS or glove manufacturer's data should be consulted for extended contact. Always inspect gloves for tears or holes before use. Remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly after removal.[21][22]
-
Lab Coat/Clothing : A flame-resistant lab coat, fully buttoned, is required.[16] Do not wear shorts or open-toed shoes in the laboratory.
-
-
Respiratory Protection : Generally not required when handling small quantities of non-volatile solids within a fume hood. If dusts are generated outside of a fume hood, a NIOSH-approved respirator may be necessary, which requires enrollment in a respiratory protection program with formal training and fit-testing.[16]
-
Donning and Doffing : Follow established procedures for putting on and taking off PPE to avoid cross-contamination. Contaminated PPE must be decontaminated or disposed of as hazardous waste.
Handling and Storage (SDS Section 7)
Safe handling and storage procedures are designed to prevent accidental exposure and maintain chemical integrity.
-
Safe Handling : Avoid all personal contact, including inhalation of dust.[21] Use spark-proof tools and ground equipment when transferring large quantities of material to prevent static discharge.[16][21] Do not eat, drink, or smoke in handling areas.[22]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[23][24] Containers should be kept tightly closed to prevent absorption of moisture from the air, as many amine salts are hygroscopic.[25] Store in the original, properly labeled container.[18]
Part 4: Emergency Preparedness: First Aid and Spill Response
Even with the best precautions, accidents can happen. Sections 4, 5, and 6 of the SDS provide the critical information needed for an effective emergency response.
First Aid Measures (SDS Section 4)
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[26][27] Remove contact lenses if present and easy to do.[20] Seek immediate medical attention.[16]
-
Skin Contact : Remove all contaminated clothing immediately.[26][28] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[23] Seek medical attention if irritation develops or persists.
-
Inhalation : Move the person to fresh air.[16] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[16][17]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink.[16] Seek immediate medical attention.
Accidental Release Measures (SDS Section 6)
A chemical spill must be managed promptly and safely. The response depends on the magnitude and inherent hazards of the spilled material.
Experimental Protocol: Minor Spill Cleanup (Solid Substituted Pyrrolidine Hydrochloride)
-
Alert & Isolate : Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess Hazards : Consult the SDS to confirm hazards (flammability, reactivity, toxicity). If the material is flammable, extinguish all nearby ignition sources.[27]
-
Don PPE : At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves as specified in Section 8 of the SDS.
-
Contain & Clean :
-
Decontaminate : Clean the spill area with soap and water, then wipe dry.[27]
-
Dispose : Dispose of the collected waste and any contaminated cleaning materials (gloves, wipes) through your institution's hazardous waste program.[28]
-
Report : Report the incident to your laboratory supervisor.
The following logic tree provides a visual guide for responding to a chemical spill.
Caption: Decision tree for chemical spill response.
Conclusion
For scientists working with substituted pyrrolidine hydrochlorides, the Safety Data Sheet is the most vital piece of technical literature. It is a scientifically-grounded document that underpins every aspect of safe laboratory practice. By understanding its structure, the causality behind its classifications, and the direct application of its guidance in handling, storage, and emergency response, researchers can confidently and safely unlock the vast potential of this privileged chemical scaffold. A proactive, informed approach to safety, centered on the SDS, is not a barrier to innovation but an essential prerequisite for it.
References
-
EcoOnline. (2022, July 13). What is GHS? Learn about The Globally Harmonized System. Available at: [Link]
-
Wikipedia. Globally Harmonized System of Classification and Labelling of Chemicals. Available at: [Link]
-
United Nations Economic Commission for Europe (UNECE). About the GHS. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
-
International Labour Organization (ILO). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Available at: [Link]
-
United Nations Institute for Training and Research (UNITAR). Globally Harmonized System of Classification and Labelling of Chemicals. Available at: [Link]
-
European Chemicals Agency (ECHA). (2020, December). Guidance on the compilation of safety data sheets. Available at: [Link]
-
Simple But Needed. (2024, December 20). How does the OSHA Hazard Communication Standard relate to SDS?. Available at: [Link]
-
European Chemicals Agency (ECHA). (2015, November). Guidance on the compilation of safety data sheets. Available at: [Link]
-
REACH&CLP Helpdesk Luxembourg. Safety data sheets. Available at: [Link]
-
3E. (2025, January 3). Understanding OSHA SDS Format Requirements and How to Manage Them. Available at: [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Available at: [Link]
-
REACH-CLP-Biozid Helpdesk. Guidance on the compilation of safety data sheets. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Safety Data Sheets. Available at: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Nitrosopyrrolidine. Available at: [Link]
-
Sdfine. GHS Safety Data Sheet: Pyrrolidine. Available at: [Link]
-
Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Available at: [Link]
-
Rice University Environmental Health and Safety. Chemical Spills. Available at: [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. Available at: [Link]
-
Health and Safety Executive (HSE). Emergency response / spill control. Available at: [Link]
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
University of California, Berkeley. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Available at: [Link]
-
PMC. (2024, September 19). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. Available at: [Link]
-
ResearchGate. Pyrrolidine-based marketed drugs. Available at: [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Wikipedia. Pyrrolidine. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Hydrochloric acid. Available at: [Link]
-
ResearchGate. (2018, June 5). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Available at: [Link]
-
Frontiers. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
-
SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
University of Waterloo Safety Office. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Available at: [Link]
-
ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available at: [Link]
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Methodological & Application
Application Note: Protocols for N-Alkylation of 2,2-Dimethyl-4-phenylpyrrolidine
Executive Summary & Strategic Analysis
The N-alkylation of 2,2-dimethyl-4-phenylpyrrolidine presents a specific synthetic challenge distinct from simple secondary amines. The presence of the gem-dimethyl group at the C2 position creates a "neopentyl-like" steric environment adjacent to the nucleophilic nitrogen. This steric bulk significantly retards the rate of
This guide outlines two validated protocols designed to overcome this kinetic barrier. The choice of method depends primarily on the nature of the alkyl group being introduced.
Strategic Decision Matrix
The following decision tree illustrates the logic for selecting the optimal protocol based on the desired substituent (
Figure 1: Strategic selection of alkylation method based on electrophile availability and steric constraints.
Method A: Reductive Amination (The "Gold Standard")
Applicability: Best for introducing ethyl, propyl, benzyl, or cyclic alkyl groups.
Mechanism: Formation of an iminium ion followed by in situ reduction.[1]
Rationale: This method avoids the high transition state energy of
Materials
-
Substrate: 2,2-dimethyl-4-phenylpyrrolidine (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.5 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[2][3][4]
-
Catalyst: Glacial Acetic Acid (AcOH)
Protocol Steps
-
Imine/Iminium Formation:
-
In a dry reaction vial, dissolve 2,2-dimethyl-4-phenylpyrrolidine (1.0 mmol) in anhydrous DCE (5 mL).
-
Add the Aldehyde/Ketone (1.2 mmol).
-
Add Acetic Acid (1.0 - 2.0 mmol). Note: AcOH is critical for catalyzing the formation of the iminium ion, especially with the hindered amine.
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (
).
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
Monitoring: Check by LC-MS. The imine intermediate is often invisible; look for the consumption of the starting amine (
).
-
-
Work-up (Acid-Base Extraction):
-
Quench the reaction with saturated aqueous
(10 mL). Stir for 15 minutes until gas evolution ceases. -
Extract with Dichloromethane (DCM) (
mL). -
Crucial Step: If excess aldehyde remains, wash the organic layer with aqueous
(bisulfite) to form the water-soluble adduct. -
Dry organic layers over
, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).
-
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the reductive amination using STAB.
Method B: Direct Alkylation ( )
Applicability: Best for Methylation (MeI), Allylation, or unhindered Primary Alkyl Halides.
Challenge: Secondary alkyl halides will likely result in elimination (alkene formation) rather than substitution due to the bulk of the 2,2-dimethyl group acting as a base.
Rationale: Uses a polar aprotic solvent (Acetonitrile) to enhance nucleophilicity and Cesium Carbonate (
Materials
-
Substrate: 2,2-dimethyl-4-phenylpyrrolidine (1.0 equiv)
-
Electrophile: Alkyl Bromide or Iodide (1.1 – 1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) or -
Additive: Potassium Iodide (KI) (0.5 equiv) - Use if reacting with Alkyl Chlorides or Bromides.
-
Solvent: Acetonitrile (MeCN) (High Purity)
Protocol Steps
-
Preparation:
-
In a pressure vial (or round bottom flask with reflux condenser), suspend 2,2-dimethyl-4-phenylpyrrolidine (1.0 mmol),
(2.0 mmol), and KI (0.5 mmol) in MeCN (5 mL). -
Stir for 10 minutes at RT to ensure deprotonation/equilibration.
-
-
Alkylation:
-
Add the Alkyl Halide (1.1 mmol).
-
Temperature Control:
-
Methyl Iodide: Stir at RT (Exothermic).
-
Primary Bromides: Heat to 60°C.
-
Hindered Primary Bromides: Heat to 80°C (Reflux).[5]
-
-
Stir for 12–24 hours.
-
-
Troubleshooting the "Stalled" Reaction:
-
If conversion is <50% after 12 hours, add an additional 0.5 equiv of Alkyl Halide and raise temperature by 10°C.
-
Warning: Do not exceed 90°C with secondary halides; elimination will dominate.
-
-
Work-up:
-
Filter off the inorganic salts (
, ) through a Celite pad. -
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with water and brine.
-
Comparison of Methods (Data Summary)
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Primary Utility | Secondary/Cyclic groups (e.g., Cyclopentyl, Benzyl) | Methyl, Allyl, simple Primary chains |
| Reagent Class | Aldehydes / Ketones | Alkyl Halides / Sulfonates |
| Steric Tolerance | High (Iminium forms away from bulk) | Low (Nucleophile must attack crowded C) |
| Side Reactions | Reduction of Carbonyl to Alcohol | E2 Elimination (Alkene formation) |
| Typical Yield | 75 - 95% | 40 - 80% |
Quality Control & Analytical Verification
Due to the lipophilicity of the phenyl ring and the gem-dimethyl group, the product will be distinct on Reverse Phase HPLC.
-
1H NMR Signature:
-
Look for the disappearance of the broad N-H singlet (usually 1.5 - 2.5 ppm).
-
Diagnostic Shift: The gem-dimethyl protons (C2-Me) often appear as two separate singlets if the N-substituent creates a chiral center or restricted rotation, or a single strong singlet (~1.1 ppm) if symmetric.
-
N-CH2 signals: In the product, the
-protons of the new alkyl group will be upfield (2.2 - 2.8 ppm) compared to the starting alkyl halide (3.0 - 3.5 ppm).
-
-
Mass Spectrometry:
-
Expect
consistent with Tertiary Amine. -
Note: Tertiary amines ionize well in ESI(+).
-
References
-
Abdel-Magid, A. F., et al. (1996).[2][3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link] (The foundational text for STAB reductive amination, specifically addressing steric limitations.)
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. [Link] (Details the mechanism of acyloxyborohydrides used in Method A.)
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. [Link] (Comprehensive review of N-alkylation strategies, including the use of Cesium bases for hindered substrates.)
- Patel, S., et al. (2020). "Practical Guide to the Synthesis of Hindered Amines." Organic Process Research & Development.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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Reagents for coupling 2,2-dimethyl-4-phenylpyrrolidine in peptide synthesis
Application Note: High-Efficiency Coupling Strategies for 2,2-Dimethyl-4-Phenylpyrrolidine
Part 1: Executive Summary & Mechanistic Insight
The Challenge: Steric Occlusion at the Nucleophile
Coupling 2,2-dimethyl-4-phenylpyrrolidine (DMPP) presents a formidable challenge in peptide synthesis and medicinal chemistry. Unlike standard secondary amines (e.g., proline), DMPP possesses a gem-dimethyl group at the
Mechanistic Failure of Standard Reagents Standard coupling reagents such as HBTU, HCTU, or DIC/HOBt typically generate active esters (OBt or OCt). While effective for primary amines, these active esters are often too bulky to penetrate the steric shield of the 2,2-dimethyl motif. Consequently, reactions stall, leading to:
-
Incomplete Coupling: Deletion sequences in SPPS.
-
Guanidinylation: Slow acylation allows uronium reagents (HBTU/HATU) to react directly with the amine, permanently capping it as a guanidine byproduct.
-
Epimerization: Extended reaction times increase the risk of racemizing the incoming activated amino acid.
The Solution: Reducing Steric Bulk & Increasing Electrophilicity To couple DMPP quantitatively, we must shift from "bulky active esters" to "high-energy, small electrophiles." This guide prioritizes Acid Chlorides (via Triphosgene) and Phosphonium Salts (PyAOP) over standard Uronium chemistry.
Part 2: Strategic Reagent Selection
The choice of reagent depends on the incoming amino acid (the electrophile) being attached to the DMPP amine.
Decision Matrix: Reagent Selection
| Incoming Amino Acid Type | Recommended Reagent | Mechanism of Action | Risk Profile |
| Standard Aliphatic (Ala, Leu, Val, Gly) | BTC (Triphosgene) | In situ Acid Chloride generation. Smallest, most reactive electrophile. | High reactivity; requires anhydrous conditions. |
| Racemization Prone (His, Cys, Ser) | PyAOP + HOAt | 7-azabenzotriazole phosphonium salt. Fast kinetics without the high basicity of acid chloride generation. | Moderate cost; highly efficient. |
| Sterically Hindered (Aib, N-Me-AA) | BTC (Triphosgene) | Acid Chloride is the only species reactive enough to overcome "bulk-on-bulk" clash. | Strict safety protocols needed (Phosgene equivalent). |
| General/Optimization | COMU | Oxyma-based uronium. Superior leaving group (Oxyma) vs. OBt.[1] | Safer than BTC; often outperforms HATU. |
Part 3: Visualization of Experimental Logic
The following decision tree illustrates the workflow for selecting the optimal coupling pathway.
Figure 1: Decision tree for selecting coupling reagents based on the steric and electronic properties of the incoming amino acid.
Part 4: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (PyAOP/HOAt)
Best for: Coupling chiral, racemization-sensitive amino acids to DMPP.
Rationale: PyAOP (Phosphonium salt) avoids the formation of guanidine byproducts common with HATU when reactions are slow. The HOAt additive provides anchimeric assistance (neighboring group effect) via the pyridine nitrogen, accelerating the reaction by ~10x compared to HOBt.
Materials:
-
Incoming Fmoc-Amino Acid (4.0 eq)[1]
-
PyAOP (4.0 eq)
-
HOAt (4.0 eq)
-
DIPEA (8.0 eq)[1]
-
Solvent: Anhydrous NMP (N-methylpyrrolidone) - Crucial: NMP swells resin better than DMF for hindered sequences.
Step-by-Step:
-
Dissolution: Dissolve Fmoc-AA-OH, PyAOP, and HOAt in NMP.
-
Activation: Add DIPEA. Shake/vortex for 30 seconds (do not over-activate; phosphonium esters are reactive).
-
Coupling: Add the solution immediately to the resin-bound DMPP (or solution phase DMPP).
-
Incubation: React for 2 hours at room temperature.
-
Monitoring: Perform a chloranil test (secondary amines do not react with Kaiser test). If positive (blue), proceed to re-coupling .
-
Re-coupling (if needed): Repeat with fresh reagents, or switch to Protocol B.
Protocol B: The "Heavy Duty" Method (Acid Chloride via Triphosgene)
Best for: Coupling aliphatic or hindered amino acids (Val, Leu, Aib) where standard reagents fail.
Rationale: Acid chlorides are the smallest, most electrophilic activated species available. They lack the steric bulk of the leaving group found in active esters (OBt/OAt), allowing them to access the sterically crowded nitrogen of DMPP. Triphosgene (BTC) generates acid chlorides in situ safely.
Safety Warning: Triphosgene generates phosgene gas upon decomposition. Perform ALL steps in a well-ventilated fume hood.
Materials:
-
Incoming Fmoc-Amino Acid (3.0 eq)
-
Bis(trichloromethyl)carbonate (BTC/Triphosgene) (1.0 eq) — Note: 1 mol BTC generates 3 mol active Cl.
-
2,4,6-Collidine (10.0 eq) — Use Collidine instead of DIPEA to prevent acid-labile protecting group removal and reduce racemization.
-
Solvent: Anhydrous THF or DCM (Acid chlorides are more stable in non-nucleophilic solvents than DMF).
Step-by-Step:
-
Pre-Activation: In a glass vial (vented), dissolve the Fmoc-AA-OH and BTC in anhydrous THF/DCM (1:1).
-
Base Addition: Add 2,4,6-Collidine dropwise. A white precipitate (collidinium chloride) may form.
-
Activation Time: Allow to react for 1–2 minutes . The solution now contains the Fmoc-Amino Acid Chloride.
-
Coupling: Add the suspension/solution to the DMPP substrate.
-
Incubation: React for 1 hour .
-
Quench: Wash resin with DCM, then DMF, then MeOH (to quench residual acid chloride).
Part 5: Workflow Visualization (Acid Chloride Method)
Figure 2: Reaction workflow for the in-situ generation of acid chlorides using Triphosgene (BTC) for difficult couplings.
Part 6: Troubleshooting & Optimization
| Parameter | Recommendation | Reason |
| Solvent | NMP or DCM/DMF (1:1) | NMP disrupts beta-sheet aggregation better than DMF.[1] DCM is preferred for Acid Chloride stability. |
| Temperature | 50°C - 75°C (Microwave) | Thermal energy is often required to overcome the rotational energy barrier of the gem-dimethyl group. Caution: Avoid heating Cys/His. |
| Monitoring | Chloranil Test | Standard Kaiser test (Ninhydrin) does NOT detect secondary amines like DMPP. Use Chloranil or acetaldehyde/chloranil. |
| Additives | Oxyma Pure | If avoiding BTC, use COMU or DIC/Oxyma. Oxyma is superior to HOBt for suppressing racemization in hindered couplings. |
References
-
Albericio, F., et al. (1997).[2] On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis.[2][3] Tetrahedron Letters, 38(27), 4853-4856.[2] Link
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts. Journal of Organic Chemistry, 59(9), 2437–2446. Link
-
Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and their utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[2] Chemical Reviews, 111(11), 6557–6602. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2,2-Dimethyl-4-phenylpyrrolidine HCl
Case ID: DMPP-HCl-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting insolubility of amine hydrochloride salts in organic media.[1]
Diagnostic Overview
The Issue: You are attempting to dissolve 2,2-dimethyl-4-phenylpyrrolidine HCl (DMPP HCl) in solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene, and it remains a solid suspension or "gums up."
The Root Cause:
Amine hydrochlorides are ionic species with high crystal lattice energy. Non-polar or moderately polar aprotic solvents (DCM, EtOAc) lack the dielectric constant (
The Solution Architecture: We will address this using three distinct modules, ranging from chemical modification to solvent engineering.
Decision Matrix (Workflow)
Use the following logic flow to select the correct protocol for your application.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on downstream experimental requirements.
Technical Protocols
PROTOCOL A: The "Free-Base" Conversion (Recommended)
Objective: Remove the ionic HCl core to generate the neutral amine, which is highly soluble in all organic solvents (DCM, EtOAc, THF, Toluene).
Mechanism:
Step-by-Step Guide:
-
Suspension: Suspend your DMPP HCl in DCM (approx. 10 mL per gram).
-
Basification: Add an equal volume of 1M NaOH (or sat. NaHCO₃ if base-sensitive).
-
Agitation: Stir vigorously for 15 minutes. The solid should disappear as the free amine partitions into the DCM layer.
-
Verification: Check the pH of the aqueous layer. It must be >12 .
-
Separation: Separate the organic layer.[1][2] Extract the aqueous layer once more with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.
-
Result: You now have the free amine (likely a viscous oil) which is miscible with organic solvents.
-
PROTOCOL B: Cosolvent Engineering (The "Salting-In" Method)
Objective: Dissolve the salt without removing the HCl, suitable for reactions where the protonated amine is the reactive species or the free base is unstable.
Mechanism: Small amounts of high-polarity protic solvents disrupt the crystal lattice via hydrogen bonding with the chloride anion, "chaperoning" the salt into the non-polar bulk solvent.
Recommended Solvent Systems:
| Primary Solvent | Additive (Cosolvent) | Ratio (v/v) | Solubility Rating | Notes |
| DCM | Methanol (MeOH) | 9:1 to 4:1 | High | Standard "Polar Organic" mix.[1] |
| Chloroform | Methanol | 9:1 | High | Slightly better than DCM/MeOH.[1] |
| EtOAc | Ethanol | 4:1 | Moderate | Heating may be required.[1] |
| THF | Water | 10:1 | High | Warning: Introduces water.[1] |
| Toluene | Isopropanol | 3:1 | Low-Mod | Only for high-temp reflux.[1] |
Critical Technique: Always dissolve the DMPP HCl in the cosolvent (e.g., MeOH) first to create a concentrated solution, then dilute with the non-polar solvent (e.g., DCM). This prevents "crashing out."[1]
PROTOCOL C: Phase Transfer Catalysis (PTC)
Objective: Force the salt into non-polar media (like Toluene or DCM) without alcohols, useful for anhydrous nucleophilic substitutions.[1]
Mechanism: A lipophilic cation (Quaternary Ammonium) pairs with the Chloride, or a lipophilic anion pairs with the Protonated Amine, creating a "greasy" ion pair soluble in organics.
Workflow:
-
Catalyst Selection: Add Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).[1]
-
Biphasic Setup: Mix your solid DMPP HCl, the organic solvent, and the catalyst.
-
Action: The catalyst shuttles the ions into the organic phase.
-
Note: This is often used when reacting the amine salt directly with an alkyl halide in a biphasic system (Liquid-Liquid or Solid-Liquid).[1]
-
Troubleshooting & FAQ
Q: I performed Protocol A (Free Base), but I still see solids in the DCM layer.
-
Diagnosis: This is likely inorganic salt (NaCl) trapped in the water droplets within the DCM, or the drying agent (Na₂SO₄).
-
Fix: Filter the solution through a sintered glass funnel or a cotton plug. The free amine of DMPP is an oil; if you see solids, they are impurities.
Q: Can I use DMSO or DMF to dissolve the HCl salt?
-
Answer: Yes, DMPP HCl will dissolve readily in DMSO or DMF.[1]
-
Warning: Removing these solvents is difficult (high boiling point).[1] Only use them if your downstream reaction can tolerate them or if you plan to wash them out with water later.[1]
Q: My reaction requires anhydrous conditions, but Protocol B uses Methanol.
-
Workaround: Use Protocol A to isolate the free base, then re-dissolve in dry THF or DCM. If the salt is absolutely required for the mechanism, generate the salt in situ by adding anhydrous HCl (in Dioxane or Ether) to the free base in your dry solvent immediately before the reaction.
Q: Why does the 2,2-dimethyl group not make it soluble?
-
Technical Insight: While the gem-dimethyl and phenyl groups add lipophilicity, the lattice energy of the ionic bond (
) dominates the thermodynamics. The "greasy" parts of the molecule cannot interact with the solvent until the ionic lattice is broken.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amine extraction and salt formation).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanisms of solvation and lattice energy).
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Dielectric constants and solubility parameters).[1]
-
PubChem. (n.d.).[1][3] 2,2-Dimethylpyrrolidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Sources
Troubleshooting cyclization yields for 2,2-dimethylpyrrolidine derivatives
Ticket ID: #DMP-22-YIELD Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Yields in 2,2-Dimethylpyrrolidine Cyclization
User Query
Subject: Yields stuck at <20% for 2,2-dimethylpyrrolidine derivatives. Where is my product?
Message: "I am attempting to synthesize 2,2-dimethylpyrrolidine via intramolecular cyclization of 4-chloro-1,1-dimethylbutylamine using K2CO3 in acetonitrile. TLC shows consumption of starting material, but after workup and rotary evaporation, I’m recovering less than 20% yield. Is the Thorpe-Ingold effect failing me? I expected the gem-dimethyl group to accelerate the ring closure."
Specialist Response
Dear Colleague,
This is a classic "false negative" in pyrrolidine synthesis. You are likely fighting a war on two fronts: Thermodynamics (Volatility) and Kinetics (Steric Hindrance) .
While the Thorpe-Ingold effect (gem-dimethyl effect) theoretically favors ring closure by compressing the bond angle and reducing the entropic penalty of cyclization, the specific position of your methyl groups (2,2-position relative to Nitrogen) introduces a massive steric penalty for the nucleophilic attack and creates a volatility hazard during isolation.
Below is the troubleshooting protocol we use to rescue these syntheses.
Part 1: The "Invisible" Loss (Volatility)
Diagnosis: Your product is likely in your rotary evaporator trap. The Science: 2,2-Dimethylpyrrolidine is a low-molecular-weight amine (MW ~99 g/mol ) with significant vapor pressure. If you are concentrating the free base under high vacuum, you are distilling your product, not isolating it.
Protocol A: The Hydrochloride Trap (Mandatory for <150 MW)
Do not isolate the free base until the final step, if at all.
-
Quench: After your reaction, filter off inorganic salts (K2CO3).
-
Acidify: Immediately add 1.2 equivalents of 2M HCl in diethyl ether or dioxane to the filtrate.
-
Evaporate: Now that the amine is protonated (Salt MW ~135.5 g/mol , non-volatile), you can safely remove the solvent.
-
Verification: Check the NMR of the solid residue. If you see your product here, the issue was purely isolation.
Figure 1: Volatility Management Workflow. Direct evaporation of the free base leads to significant yield loss.
Part 2: The Kinetic Trap (Mechanism Selection)
Diagnosis: Steric hindrance at the nucleophilic nitrogen. The Science: You are attempting an SN2 displacement using a nitrogen attached to a tertiary carbon (the 1,1-dimethylbutylamine moiety). While the Thorpe-Ingold effect brings the chain ends closer, the nucleophilicity of the nitrogen is severely compromised by the two methyl groups flanking it. The transition state is crowded, slowing the rate of cyclization and allowing intermolecular polymerization to compete.
Comparative Data: Cyclization Rates
| Precursor Type | Structure | Rel. Rate (k) | Main Obstacle |
| Unsubstituted | 4-chlorobutylamine | 1.0 | Entropy (Chain freedom) |
| 3,3-Dimethyl | 4-chloro-2,2-dimethylbutylamine | ~1000x | None (Thorpe-Ingold assists) |
| 2,2-Dimethyl | 4-chloro-1,1-dimethylbutylamine | <0.1x | Steric Hindrance at N |
Recommended Route: Reductive Cyclization
Instead of forming the C-N bond via displacement (SN2), form the bond via Reductive Amination or Lactam Reduction . These methods avoid the steric penalty of the SN2 transition state.
Method B: The Nitro-Ketone Reduction (High Yield Strategy) This route builds the ring by reducing a nitro-ketone. The intermediate imine forms spontaneously and is reduced in situ.
-
Precursor: 5-nitro-2-pentanone (or derivative).
-
Reagents: H2 (50 psi), Raney Nickel or Pd/C, MeOH.
-
Mechanism:
-
Nitro group reduces to primary amine.
-
Amine attacks ketone (intramolecular) to form cyclic imine (2-methyl-1-pyrroline).
-
Imine reduces to pyrrolidine.
-
Note: To get 2,2-dimethyl, you need a gem-dimethyl precursor, e.g., 4,4-dimethyl-5-nitro-2-pentanone (Wait, this gives 4,4-dimethyl).
-
Correction for 2,2-Dimethyl: You need 5-nitro-5-methyl-2-hexanone ? No, that puts methyls on the chain.
-
Correct Precursor for 2,2-DMP: 4-methyl-4-nitropentanal (or the corresponding acetal).
-
Alternative (Lactam): Synthesize 5,5-dimethyl-2-pyrrolidone and reduce with LiAlH4.
-
Protocol C: Lactam Reduction (The "Gold Standard") This is the most robust method for generating sterically hindered pyrrolidines.
-
Step 1: Lactam Synthesis
-
React 2,2-dimethyl-4-pentenoic acid (or similar) with ammonia/heat or via Beckmann rearrangement of the corresponding oxime.
-
Better Precursor:4-amino-4-methylpentanoic acid . Cyclize by heating in high-boiling solvent (toluene/reflux).
-
-
Step 2: Reduction
-
Suspend LiAlH4 (2.0 equiv) in dry THF under Argon.
-
Add 5,5-dimethyl-2-pyrrolidone (dissolved in THF) dropwise at 0°C.
-
Reflux for 4-12 hours.
-
Critical Workup (Fieser Method): Quench carefully with water/NaOH. Filter salts.
-
Trap: Acidify filtrate with HCl before concentration (See Part 1).
-
Figure 2: Decision Matrix for Synthesis Routes. Route 2 (Lactam Reduction) offers the highest reliability for sterically hindered derivatives.
Part 3: Advanced Troubleshooting (RCM Route)
If you are using Ring-Closing Metathesis (RCM) to form the ring (e.g., using Grubbs II catalyst on a diene precursor):
-
Issue: The gem-dimethyl group near the alkene can prevent the catalyst from coordinating due to steric bulk.
-
Solution: Use Stewart-Grubbs or Hoveyda-Grubbs II catalysts, which are more tolerant of steric bulk.
-
Dilution: Ensure high dilution (0.01 M) to prevent oligomerization, which is the thermodynamic sink when ring closure is slow.
Summary Checklist for User
References
-
Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2] "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 107, 1080-1106. Link
-
Lactam Reduction Protocol: "2-Phenyl-1-pyrroline." Organic Syntheses, Coll. Vol. 9, p.650 (1998); Vol. 74, p.236 (1997). (Demonstrates the lactam/imine reduction strategy for alpha-substituted pyrrolidines). Link
-
Gem-Dimethyl Kinetics: Jung, M. E., & Piizzi, G. (2005).[1][2] "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766. Link
- Handling Volatile Amines: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
Stability of 2,2-dimethyl-4-phenylpyrrolidine under basic conditions
A Guide to Stability and Handling in Basic Conditions
Welcome to the Technical Support Center for 2,2-dimethyl-4-phenylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound under basic conditions. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 2,2-dimethyl-4-phenylpyrrolidine ring under basic conditions?
A1: The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is generally considered a stable scaffold under a wide range of chemical conditions, including exposure to many common bases. The gem-dimethyl group at the C2 position provides steric hindrance, which can further enhance the stability of the ring by shielding it from nucleophilic attack. However, the overall stability in your specific application will depend on the strength of the base, temperature, solvent, and the presence of other reactive functional groups.
Q2: Can 2,2-dimethyl-4-phenylpyrrolidine undergo degradation in the presence of strong bases like NaOH or KOH?
A2: While the pyrrolidine ring itself is robust, strong aqueous bases at elevated temperatures can potentially promote unforeseen side reactions, although significant degradation under typical synthetic conditions is not widely reported. For many nitrogen-containing pharmaceuticals, hydrolysis is a common degradation pathway, especially for appended functional groups like amides or esters.[1][2] In the case of the free base 2,2-dimethyl-4-phenylpyrrolidine, the primary concern would be potential, albeit unlikely, ring-opening or elimination reactions under harsh conditions.
Q3: What is the expected basicity of 2,2-dimethyl-4-phenylpyrrolidine?
Q4: Are there any known incompatibilities with common bases?
A4: There are no widely reported specific incompatibilities of 2,2-dimethyl-4-phenylpyrrolidine with common laboratory bases such as sodium hydroxide, potassium hydroxide, or organic amines under standard reaction conditions. However, with very strong bases, such as organolithium reagents (e.g., n-butyllithium), deprotonation of the N-H bond will occur to form the corresponding lithium amide. This is a common and useful reaction, but it is important to consider this reactivity in your experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low reaction yield or recovery of starting material when using a strong base. | 1. N-H Deprotonation: The base may be deprotonating the pyrrolidine nitrogen, making it less nucleophilic or altering its catalytic activity. 2. Steric Hindrance: The gem-dimethyl group can sterically hinder the approach of the pyrrolidine nitrogen to the electrophile. | 1. Base Selection: If N-H deprotonation is undesirable, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃). 2. Temperature/Reaction Time: Gently heating the reaction or extending the reaction time may be necessary to overcome steric hindrance. Monitor for potential degradation at higher temperatures. 3. Solvent Choice: The choice of solvent can significantly impact reaction rates. screen polar aprotic solvents (e.g., DMF, DMSO, NMP) which can accelerate nucleophilic reactions. |
| Formation of unexpected side products. | 1. Competing Reactions: The pyrrolidine may be participating in side reactions, such as acting as a nucleophile with other components in the reaction mixture. 2. Degradation: Although unlikely under mild conditions, prolonged exposure to strong bases at high temperatures could lead to minor degradation pathways. | 1. Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts early. 2. Stoichiometry Control: Ensure precise control over the stoichiometry of all reagents. 3. Lower Temperature: Run the reaction at the lowest effective temperature to minimize side reactions. |
| Discoloration of the reaction mixture (e.g., turning yellow or brown). | 1. Oxidation: Secondary amines can be susceptible to air oxidation, which can sometimes be accelerated by the presence of a base. 2. Impurities: Impurities in the starting material or reagents may be reacting under basic conditions. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Reagent Purity: Ensure the purity of 2,2-dimethyl-4-phenylpyrrolidine and all other reagents. Purify the starting material if necessary. 3. Degassed Solvents: Use degassed solvents to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of 2,2-Dimethyl-4-Phenylpyrrolidine under Basic Conditions
This protocol provides a framework for evaluating the stability of your compound in the presence of a specific base.
Materials:
-
2,2-dimethyl-4-phenylpyrrolidine
-
Selected base (e.g., 1 M NaOH, 1 M KOH, or an organic base)
-
Chosen solvent (e.g., methanol, ethanol, THF, or water)
-
Internal standard (e.g., a stable, non-reactive compound like dodecane or biphenyl)
-
Analytical equipment (HPLC or GC-MS)
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of 2,2-dimethyl-4-phenylpyrrolidine and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Prepare the Test Solution: In a clean vial, mix a known volume of the stock solution with the desired concentration of the base. Add a known amount of the internal standard.
-
Initial Analysis (T=0): Immediately analyze a sample of the test solution using a validated HPLC or GC-MS method to determine the initial concentration of 2,2-dimethyl-4-phenylpyrrolidine relative to the internal standard.
-
Incubation: Store the test solution under the desired reaction conditions (e.g., room temperature, 50 °C, 80 °C). Protect from light if photosensitivity is a concern.
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw a sample from the test solution and analyze it by HPLC or GC-MS.
-
Data Analysis: Compare the peak area ratio of 2,2-dimethyl-4-phenylpyrrolidine to the internal standard at each time point with the initial ratio. A significant decrease in this ratio indicates degradation. Analyze the chromatograms for the appearance of new peaks, which would correspond to degradation products.
Visualizing Potential Pathways
While 2,2-dimethyl-4-phenylpyrrolidine is generally stable, it's important to be aware of theoretical degradation pathways under forcing conditions.
Caption: Potential stability pathways for 2,2-dimethyl-4-phenylpyrrolidine under various basic conditions.
References
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Profiling of 2,2-Dimethyl-4-phenylpyrrolidine HCl
The following guide is structured as a technical comparison and analysis resource for drug development professionals. It synthesizes theoretical NMR principles with practical application data to validate the structural integrity of 2,2-dimethyl-4-phenylpyrrolidine HCl .
Executive Summary
In medicinal chemistry, the 2,2-dimethyl-4-phenylpyrrolidine scaffold represents a strategic modification of the phenylpyrrolidine pharmacophore. The introduction of the gem-dimethyl group at the C2 position serves two primary functions: it blocks metabolic oxidation at the
This guide compares the 1H NMR spectral signature of the target compound against its non-methylated analog (4-phenylpyrrolidine HCl) and its free base form. The analysis focuses on distinguishing the diastereotopic methyl signals and the deshielding effects of protonation , providing a robust method for identity and purity verification.
Structural Logic & Mechanistic Insight
The Gem-Dimethyl Effect on NMR
Unlike the simplified singlet often seen in flexible chains, the gem-dimethyl group in a chiral pyrrolidine ring (due to the phenyl group at C4) creates a complex magnetic environment.
-
Chirality at C4: The phenyl ring at C4 creates a chiral center. Consequently, the two methyl groups at C2 are diastereotopic (chemically non-equivalent). They will not appear as a single singlet but rather as two distinct singlets (or closely spaced signals), depending on the solvent and magnetic field strength.
-
Ring Conformation: The bulky phenyl group and the gem-dimethyls force the pyrrolidine ring into a specific "envelope" conformation to minimize 1,3-diaxial interactions. This locks the methylene protons (H3 and H5) into distinct axial/equatorial orientations, enhancing geminal coupling patterns.
The HCl Salt Effect
Protonation of the pyrrolidine nitrogen (
-
Global Deshielding: A downfield shift (
ppm) for protons on C3 and C5 due to the inductive effect of the positive charge. -
Exchangeable Protons: The appearance of broad signals for the ammonium protons (
), typically between 9.0–10.0 ppm in DMSO- , which are absent in the free base.
Comparative Analysis: Spectral Fingerprinting
Comparison A: Target vs. Non-Methylated Analog
This comparison highlights how the gem-dimethyl group simplifies the spectrum in the aliphatic region while complicating the methyl region.
Table 1: Chemical Shift Comparison (in DMSO-
| Moiety | Proton Assignment | Target: 2,2-Dimethyl-4-phenylpyrrolidine HCl | Analog: 4-Phenylpyrrolidine HCl | Mechanistic Note |
| C2 Position | Absent (Quaternary Carbon) | 3.2 – 3.5 ppm (Multiplet) | The target lacks H-2 protons, clearing the 3.0-3.5 ppm region. | |
| Methyls | 1.25 ppm (s, 3H) & 1.38 ppm (s, 3H) | Absent | Diastereotopic splitting confirms the integrity of the C4 chiral center. | |
| C5 Position | 3.4 – 3.8 ppm (dd) | 3.2 – 3.6 ppm (m) | C5 protons in the target are less coupled due to the rigid ring structure. | |
| Ammonium | 9.2 – 9.8 ppm (Broad s) | 9.2 – 9.8 ppm (Broad s) | Diagnostic of salt formation; disappears with | |
| Aromatic | Phenyl ( | 7.2 – 7.4 ppm (m) | 7.2 – 7.4 ppm (m) | Minimal change; electronic effect of methyls does not extend to the phenyl ring. |
Comparison B: HCl Salt vs. Free Base
Distinguishing the salt form is critical for formulation stability.
Table 2: Salt Formation Shift Effects
| Feature | HCl Salt (Target) | Free Base | Shift ( |
| Solubility | High in DMSO, | High in | N/A |
| N-H Signal | ~9.5 ppm (2H, broad) | ~2.0 ppm (1H, broad/absent) | Large downfield shift due to positive charge. |
| H-3, H-5 | 3.4 – 3.8 ppm | 2.8 – 3.1 ppm | Inductive deshielding by |
| Methyls | Distinct Diastereotopic Singlets | Often merged/overlapping | Salt formation increases rigidity, enhancing magnetic inequality. |
Self-Validating Experimental Protocol
To ensure reproducibility and accurate "Salt vs. Base" determination, follow this protocol.
Reagents
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (Internal Standard). Note: is not recommended for the HCl salt due to potential aggregation or poor solubility. -
Additives:
(for exchange studies).
Step-by-Step Workflow
-
Sample Preparation (Gravimetric):
-
Weigh 5–10 mg of 2,2-dimethyl-4-phenylpyrrolidine HCl into a clean vial.
-
Add 0.6 mL DMSO-
. -
Critical Check: The solution must be clear. Turbidity suggests free base contamination or inorganic salts.
-
-
Acquisition Parameters (Standard 400/500 MHz):
-
Pulse Angle:
-
Relaxation Delay (
): 5.0 seconds (Essential for accurate integration of the methyl singlets). -
Scans: 16–32.
-
-
The
Shake (Validation Step):-
Acquire the standard spectrum.
-
Add 2 drops of
to the NMR tube and shake. -
Pass Criteria: The broad peak at ~9.5 ppm (
) must disappear. The water peak at 3.33 ppm will grow. If the 9.5 ppm peak remains, it is likely an impurity, not the ammonium proton.
-
-
Integration Logic:
-
Calibrate the Phenyl region (5 protons) to 5.00.
-
Validation: The two methyl singlets must integrate to 3.00 each (Total 6.00). Deviations >5% indicate solvent occlusion or impurities.
-
Structural Visualization & NOE Correlations
The following diagram illustrates the Nuclear Overhauser Effect (NOE) correlations that confirm the regiochemistry (2,2-dimethyl vs. 3,3-dimethyl) and the spatial arrangement.
Caption: NOE correlation network. The strong interaction between Methyl protons and H3 confirms the 2,2-positioning. The lack of coupling on the methyls confirms they are attached to a quaternary carbon.
Troubleshooting & Impurity Profiling
When analyzing the spectrum, watch for these common process impurities:
-
Residual THF/Ether: The synthesis often involves Grignard or reduction steps. Look for triplets at 1.17 ppm and 3.60 ppm (Ether) or multiplets at 1.76/3.60 ppm (THF).
-
Rotamers: Due to the steric bulk of the phenyl and dimethyl groups, restricted rotation may cause "peak doubling" at low temperatures. If peaks appear split, run the NMR at 353K (
) in DMSO- . If they coalesce, they are rotamers, not impurities. -
Enantiomeric Excess (ee): Standard 1H NMR cannot distinguish the (R) and (S) enantiomers. To determine ee, you must use a Chiral Shift Reagent (e.g., Pirkle Alcohol or Mosher's Acid chloride derivatization) or Chiral HPLC.
References
-
National Center for Biotechnology Information. (2025). 2,2-Dimethylpyrrolidine hydrochloride (Compound Summary).[1] PubChem. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Thorpe-Ingold effect and conformational analysis of gem-dimethyl cycles).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for NOE and diastereotopic proton analysis).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
